molecular formula C23H26ClN3O2S B2786323 N-(3-chloro-4-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893788-05-1

N-(3-chloro-4-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No. B2786323
CAS RN: 893788-05-1
M. Wt: 443.99
InChI Key: HAWUBCCCEDCQTK-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include the class of compounds it belongs to and its potential uses .


Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions for the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reagents and conditions for the reactions, as well as the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules, and its effect on biological pathways .

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards, and safety precautions that should be taken when handling it .

Future Directions

This involves potential future research directions, such as new reactions that the compound could undergo, or new applications for the compound .

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O2S/c1-29-20-11-10-16(14-18(20)24)25-21(28)15-30-22-17-8-4-5-9-19(17)26-23(27-22)12-6-2-3-7-13-23/h4-5,8-11,14,26H,2-3,6-7,12-13,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWUBCCCEDCQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

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